molecular formula C25H24N2O6S B11236548 methyl 3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

methyl 3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

Cat. No.: B11236548
M. Wt: 480.5 g/mol
InChI Key: QCOBHGFECRXTOO-UHFFFAOYSA-N
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Description

Methyl 3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate is a synthetic organic compound known for its role in targeting β-catenin, a protein involved in the Wnt signaling pathway. This compound has shown potential in inhibiting the proliferation of cancer cells that depend on Wnt signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate involves multiple steps, starting from the appropriate benzoic acid derivative. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its role in modulating the Wnt signaling pathway, which is crucial in cell development and differentiation.

    Medicine: Explored as a potential therapeutic agent for treating cancers that rely on Wnt signaling for growth and proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by directly targeting β-catenin, a key protein in the Wnt signaling pathway. It binds to β-catenin, promoting its ubiquitination and subsequent degradation by the proteasome. This leads to the downregulation of Wnt target genes, inhibiting the proliferation of Wnt-dependent cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate is unique due to its ability to specifically target β-catenin and inhibit Wnt signaling-dependent cancer cell proliferation. This specificity makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H24N2O6S

Molecular Weight

480.5 g/mol

IUPAC Name

methyl 3-[[6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C25H24N2O6S/c1-16-7-10-20(11-8-16)34(30,31)27-15-23(33-22-12-9-17(2)13-21(22)27)24(28)26-19-6-4-5-18(14-19)25(29)32-3/h4-14,23H,15H2,1-3H3,(H,26,28)

InChI Key

QCOBHGFECRXTOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=CC=CC(=C4)C(=O)OC

Origin of Product

United States

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